3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide
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Overview
Description
3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a benzamide moiety, and an ethoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the amino group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: Another class of compounds with a fused pyridine ring, showing diverse pharmacological properties.
Uniqueness
3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the benzamide moiety differentiates it from other thienopyrimidine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
CAS No. |
917907-99-4 |
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Molecular Formula |
C15H14N4O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C15H14N4O2S/c1-2-21-12-7-9(13(16)20)3-4-11(12)19-14-10-5-6-22-15(10)18-8-17-14/h3-8H,2H2,1H3,(H2,16,20)(H,17,18,19) |
InChI Key |
ZPCMLVNSITUEEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N)NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
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